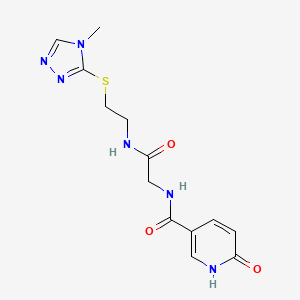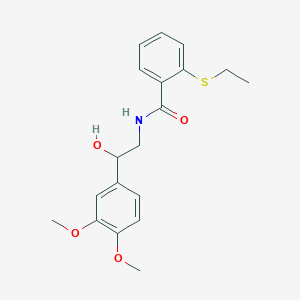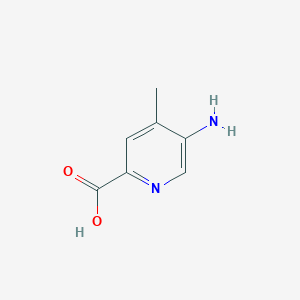![molecular formula C23H29N5O3S B2523949 6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione CAS No. 902503-33-7](/img/no-structure.png)
6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C23H29N5O3S and its molecular weight is 455.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Antimicrobial and Antifungal Properties
A series of thiazolidinone derivatives synthesized from key intermediates linked with 1-pyridin-2-yl-piperazine showed notable antimicrobial activity against a range of bacteria and fungi, highlighting the potential of quinazoline derivatives in addressing resistance to conventional antibiotics (Divyesh Patel et al., 2012).
Anti-Inflammatory and Analgesic Effects
Compounds derived from visnaginone and khellinone, incorporating quinazoline and piperazine moieties, displayed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This suggests the therapeutic potential of these derivatives in managing pain and inflammation, with some compounds showing activity comparable to standard drugs (A. Abu‐Hashem et al., 2020).
Anticancer Activity
Quinazoline derivatives have been identified as potent apoptosis inducers, with structure-activity relationship studies revealing the importance of substitutions on the quinazoline ring for enhancing anticancer activity. These findings underscore the potential of quinazoline derivatives as novel anticancer agents (N. Sirisoma et al., 2010).
Cardiovascular Therapeutics
The antihypertensive properties of piperidine derivatives with quinazoline rings have been explored, showing significant hypotensive effects in animal models. This highlights the potential application of these compounds in the treatment of hypertension (H. Takai et al., 1986).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with thionyl chloride to form 2-chloro-4,5-dimethoxybenzoic acid. This intermediate is then reacted with 2-[(4-methoxyphenyl)piperazin-1-yl]ethanamine to form the desired product.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "thionyl chloride", "2-[(4-methoxyphenyl)piperazin-1-yl]ethanamine" ], "Reaction": [ "Step 1: React 2-amino-4,5-dimethoxybenzoic acid with thionyl chloride to form 2-chloro-4,5-dimethoxybenzoic acid.", "Step 2: React 2-chloro-4,5-dimethoxybenzoic acid with 2-[(4-methoxyphenyl)piperazin-1-yl]ethanamine to form 6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione." ] } | |
CAS No. |
902503-33-7 |
Molecular Formula |
C23H29N5O3S |
Molecular Weight |
455.58 |
IUPAC Name |
6,7-dimethoxy-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C23H29N5O3S/c1-29-17-6-4-16(5-7-17)28-12-10-27(11-13-28)9-8-24-22-18-14-20(30-2)21(31-3)15-19(18)25-23(32)26-22/h4-7,14-15H,8-13H2,1-3H3,(H2,24,25,26,32) |
InChI Key |
SBTDQWODSRCLGF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC3=NC(=S)NC4=CC(=C(C=C43)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4-dimethoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2523871.png)


![N-(3-chlorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2523877.png)

![Ethyl 5-(2-ethoxy-1-naphthamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2523880.png)


![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523884.png)
![Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2523885.png)


![2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride](/img/structure/B2523889.png)
